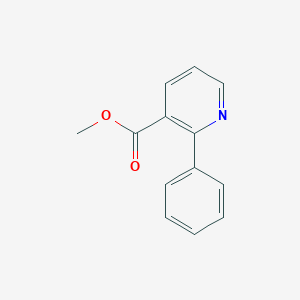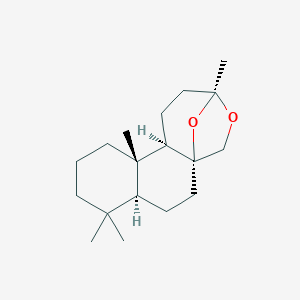
Ambracetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ambracetal is a chemical compound that has been synthesized and studied extensively in recent years. It is a member of the class of compounds known as spirocyclic ethers, which have a unique structure that makes them useful in a variety of applications. In
Wissenschaftliche Forschungsanwendungen
Ambracetal has been studied extensively for its potential applications in a variety of scientific research fields. One such application is in the field of organic synthesis, where it has been used as a building block for the synthesis of more complex molecules. It has also been studied for its potential use in the development of new drugs, as it has been shown to exhibit a variety of biological activities.
Wirkmechanismus
The mechanism of action of ambracetal is not fully understood, but it is believed to interact with a variety of cellular targets, including enzymes and receptors. It has been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.
Biochemische Und Physiologische Effekte
Ambracetal has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to exhibit antimicrobial activity against a variety of bacterial and fungal species. Additionally, it has been shown to exhibit antitumor activity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ambracetal in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to exhibit a variety of biological activities, making it useful in a variety of research fields. However, one limitation of using ambracetal in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a variety of future directions for research on ambracetal. One potential direction is to further elucidate its mechanism of action, which could lead to the development of more effective drugs. Another potential direction is to explore its potential use in the development of new materials, as its unique spirocyclic structure could make it useful in a variety of applications. Additionally, further studies could be conducted to explore its potential use in the treatment of various diseases, including cancer and infectious diseases.
Conclusion:
In conclusion, ambracetal is a chemical compound that has been synthesized and studied extensively in recent years. It has a unique spirocyclic structure that makes it useful in a variety of applications, including organic synthesis and drug development. While its mechanism of action is not fully understood, it has been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. There are a variety of future directions for research on ambracetal, including further elucidating its mechanism of action and exploring its potential use in the development of new materials and drugs.
Synthesemethoden
Ambracetal can be synthesized using a variety of methods, including the reaction of an aldehyde with a cyclic ether. One such method involves the reaction of 2,2-dimethyl-1,3-dioxolane with 2,3-dihydrofuran-2-one in the presence of a Lewis acid catalyst. This method has been shown to yield high purity ambracetal with good yields.
Eigenschaften
CAS-Nummer |
1153-34-0 |
|---|---|
Produktname |
Ambracetal |
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(1R,4S,9S,10R,13S)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane |
InChI |
InChI=1S/C18H30O2/c1-15(2)8-5-9-16(3)13(15)7-11-18-12-19-17(4,20-18)10-6-14(16)18/h13-14H,5-12H2,1-4H3/t13-,14+,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
PHNCACYNYORRNS-YFUQURRKSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1CC[C@]34[C@@H]2CC[C@](O3)(OC4)C)(C)C |
SMILES |
CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C |
Synonyme |
5H-3,5a-Epoxynaphth[2,1-c]o |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



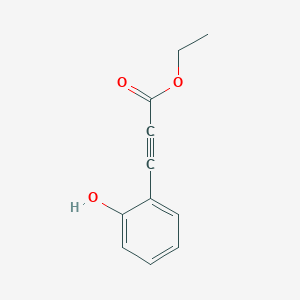
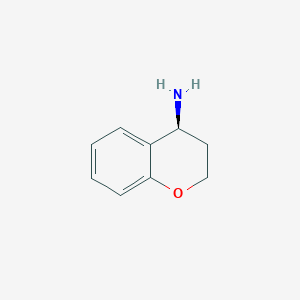
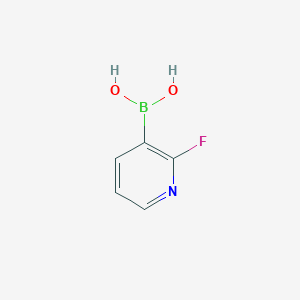
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)
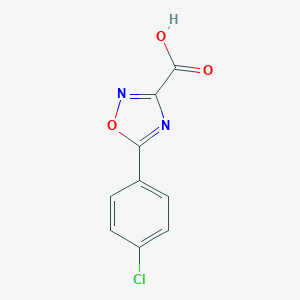
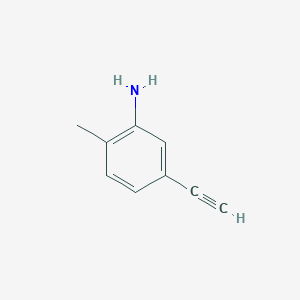
![(S)-2-Diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B71893.png)
![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)
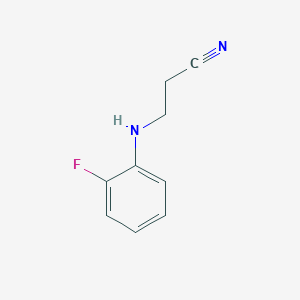
![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)
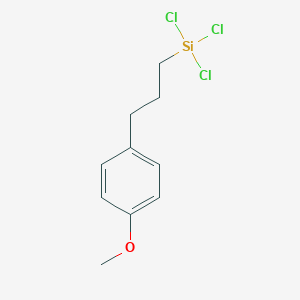
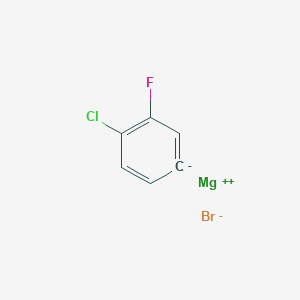
![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)
